molecular formula C16H22ClN3O B1682727 Tebuconazole CAS No. 107534-96-3

Tebuconazole

Cat. No.: B1682727
CAS No.: 107534-96-3
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tebuconazole is a triazole fungicide . Its primary target is the enzyme 14-α-demethylase , which plays a crucial role in the sterol biosynthetic pathways in eukaryotes . This enzyme is involved in the biosynthesis of ergosterol , a molecule essential to the formation of fungal cell membranes .

Mode of Action

This compound acts by inhibiting the biosynthesis of ergosterol . By suppressing the activity of 14-α-demethylase, this compound prevents the formation of ergosterol . This results in the inability of fungi to form cell membranes, thereby leading to their death .

Biochemical Pathways

This compound affects the sterol biosynthetic pathway in fungi . The inhibition of 14-α-demethylase disrupts the production of ergosterol, leading to a deficiency in fungal cell membranes . In the soil fungus Cunninghamella elegans, this compound is metabolized with the involvement of cytochrome P450 (CYP) and flavin-dependent monooxygenase .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In a human volunteer study, the main metabolite of this compound, hydroxy-tebuconazole (TEB-OH), was rapidly excreted into urine after oral exposure . The peak excretion rates after oral and dermal administration were reached after 1.4 and 21 hours, respectively . The mean elimination half-lives were 7.8 and 16 hours, and recoveries within 48 hours were 38% and 1%, respectively .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the death of fungi, as they are unable to form cell membranes . This makes this compound an effective fungicide for controlling fungal pathogens in a range of vegetables, fruits, and crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound residues in environmental media such as soil and water bodies can impact its action . Additionally, factors like pH, salinity, and metals can affect the sorption behavior of this compound . Furthermore, the release and stability of this compound nanoformulations can be influenced by the type of media used in ecotoxicological tests .

Preparation Methods

The synthesis of tebuconazole involves several key steps, starting with p-chlorobenzaldehyde and pinacolone as initial raw materials. The process includes condensation, hydrogenation, and epoxidation reactions to form 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide. This intermediate then undergoes a ring-opening reaction with triazole under the co-catalysis of organic amine and crown ether . The use of a composite catalyst composed of organic amine and crown ether significantly improves the yield and purity of this compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale manufacturing. The process is designed to minimize byproducts and maximize the overall yield and purity of the final product .

Chemical Reactions Analysis

Tebuconazole undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9032113
Record name Tebuconazole
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Molecular Weight

307.82 g/mol
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Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]
Record name Tebuconazole
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Solubility

In water, 36 mg/L at pH 5-9, 20 °C
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Vapor Pressure

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C
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Color/Form

Colorless crystals

CAS No.

107534-96-3, 80443-41-0
Record name Tebuconazole
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Record name 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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Melting Point

105 °C
Record name TEBUCONAZOLE
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Synthesis routes and methods I

Procedure details

A solution of 17.9 g (0.075 mole) of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mole) of 1,2,4-triazole in 30 ml of ethanol was heated in a bomb tube at 150° C. for 20 hours. The reaction solution was allowed to cool and was concentrated. The residue was dissolved in ether and the solution was washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue was chromatographed over a silica gel column (mobile phase: methylene chloride/ethyl acetate 1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentane-3-ol were obtained as a viscous oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 17 9 g (0.075 mol) of 2-(4-chloro-phenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mol) of 1,2,4-triazole in 30 ml of ethanol is heated at 150° C. in a bomb tube for 20 hours. The reaction solution is allowed to cool and is concentrated. The residue is dissolved in ether and the solution is washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue is chromatographed over a silica gel column (running agent: methylene chloride/ethyl acetate=1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentan-3-ol obtained as a viscous oil, which can be recrystallized from acetonitrile (melting point 102° to 104° C.).
[Compound]
Name
17
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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